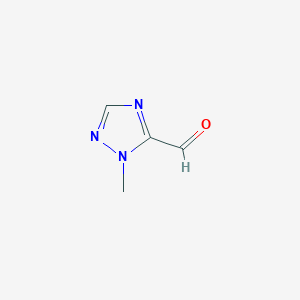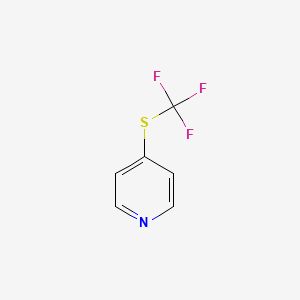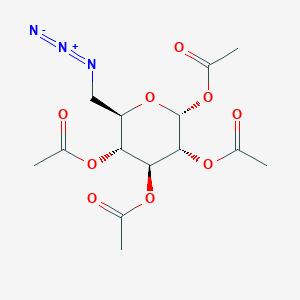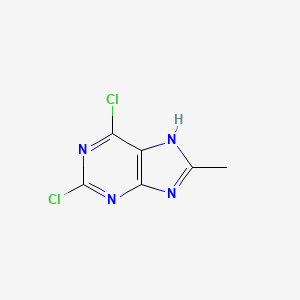
Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- is a synthetic compound used in various scientific experiments. It is also referred to as 1-(4-chlorophenyl)-1-cyanocyclobutane . This compound can be used in the synthesis of pharmacologically active metabolites of the anti-obesity drug-sibutramine .
Molecular Structure Analysis
The molecular formula of Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- is C11H10Cl2O. The average mass is 229.102 Da and the monoisotopic mass is 228.010864 Da .Physical And Chemical Properties Analysis
Cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)- has a molecular weight of 229.1 g/mol. More specific physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación
Structural Analysis and Spectroscopy
- The crystal structure of a photodimer, which includes the cyclobutane ring and 4-chlorophenyl groups, showcases a head-to-tail reaction indicating the reactive adaptability of cyclobutane derivatives in forming complex molecular structures (Busetti et al., 1980).
- Investigation into the vibrational spectra of cyclobutanecarbonyl chloride and its α-deuterated compounds across various states (vapor, liquid, and crystal) reveals the existence of conformational equilibrium in the liquid state, highlighting the dynamic nature of these molecules (Hanai & Katon, 1981).
Photochemistry and Sensing Applications
- A photoelectrochemical sensor based on a heterojunction involving 4-chlorophenol demonstrates the potential of cyclobutane derivatives in environmental monitoring and the detection of toxic pollutants (Yan et al., 2019).
- The study of strained cyclobutaarenes with long peripheral C-C bonds explores the geometric and electronic peculiarities of cyclobutane rings, offering insights into the design of molecules with unusual properties (Toda et al., 1996).
Cycloaddition Reactions and Synthetic Applications
- Cycloaddition reactions involving cyclobutanecarbonyl derivatives have been studied, providing valuable information for the synthesis of complex organic compounds, demonstrating the versatility of cyclobutane structures in synthetic chemistry (Billingham et al., 1969).
- Research into the synthesis and structure of cyclobutanes containing different aryl groups elucidates the reaction mechanisms and photochemical properties of these compounds, enabling targeted synthesis strategies for materials science and pharmaceutical applications (Jun, 2004).
Safety and Hazards
Cyclobutanecarbonyl chloride is considered hazardous. It is a flammable liquid and vapor that causes severe skin burns and eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)cyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXGBZNKQQMGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517663 |
Source


|
| Record name | 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
CAS RN |
89421-95-4 |
Source


|
| Record name | 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

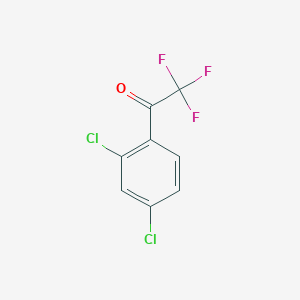
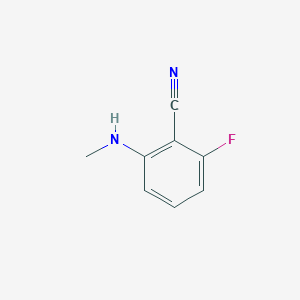

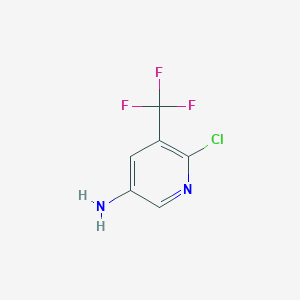
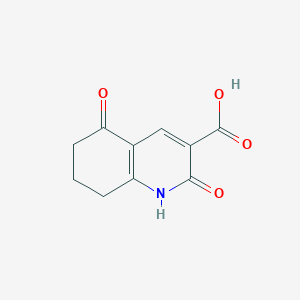
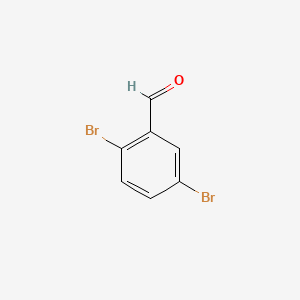
![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

